molecular formula C12H11FN2 B8635930 3-fluoro-N1-phenylbenzene-1,2-diamine

3-fluoro-N1-phenylbenzene-1,2-diamine

Cat. No.: B8635930
M. Wt: 202.23 g/mol
InChI Key: UTFGFGGKGXFLGG-UHFFFAOYSA-N
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Description

3-Fluoro-N1-phenylbenzene-1,2-diamine (CAS 894076-19-8) is a fluorinated ortho-phenylenediamine derivative that serves as a versatile building block in organic synthesis and materials research. With the molecular formula C12H11FN2 and a molecular weight of 202.23, this compound is characterized by a benzene-1,2-diamine core that is substituted with a fluorine atom at the 3-position and a phenyl group on one of its nitrogen atoms (N1) . This diamine is a valuable precursor in the synthesis of complex heterocyclic systems. Its primary research value lies in its use as a key intermediate for constructing benzimidazole and benzotriazole derivatives, which are core structures in numerous compounds with material and biological applications . Specifically, substituted benzene-1,2-diamines like this one are important starting materials for the preparation of arylbenzimidazoles, which find applications in the development of organic light-emitting diodes (OLEDs) . Furthermore, such diamines have been explored as organic components in the synthesis of copper-based hybrid nanoflowers (CuhNFs), which are studied for their potential cytotoxic effects on cancer cell lines such as MCF7 and A549 . The diamine functionality also makes it a candidate for use in developing double hydrogen bond donors for non-covalent organocatalysis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

3-fluoro-1-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C12H11FN2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8,15H,14H2

InChI Key

UTFGFGGKGXFLGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=CC=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The table below compares 3-fluoro-N1-phenylbenzene-1,2-diamine with structurally related benzene-1,2-diamine derivatives:

Compound Name Substituents Key Structural Features References
This compound F (3-position), Ph (N1) Fluorine enhances electronegativity; phenyl group increases steric bulk.
5-Chloro-N1-phenylbenzene-1,2-diamine Cl (5-position), Ph (N1) Chlorine provides greater steric hindrance and lower electronegativity than fluorine.
4-Methylbenzene-1,2-diamine CH3 (4-position) Methyl group offers electron-donating effects, increasing basicity.
4-Nitrobenzene-1,2-diamine NO2 (4-position) Nitro group is strongly electron-withdrawing, reducing stability.
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine CF3 (3,5-positions), benzyl (N1) Trifluoromethyl groups enhance lipophilicity and metabolic stability.
3-Bromo-5-(trifluoromethyl)benzene-1,2-diamine Br (3-position), CF3 (5-position) Bromine increases molecular weight; CF3 improves bioactivity.

Reactivity and Stability

  • Fluorine vs. Chlorine : The 3-fluoro derivative exhibits higher thermal and oxidative stability than its 5-chloro analog due to fluorine’s smaller size and stronger C-F bond .
  • Nitro vs. Amino Groups: 4-Nitrobenzene-1,2-diamine is less stable than 3-fluoro-N1-phenyl derivatives, requiring immediate use in subsequent reactions due to nitro group lability .
  • Trifluoromethyl Effects: CF3-substituted diamines (e.g., N1-(3,5-bis(trifluoromethyl)benzyl) derivatives) show enhanced resistance to enzymatic degradation compared to non-fluorinated analogs .

Physical Properties

  • Solubility : Fluorinated diamines generally exhibit better solubility in organic solvents than nitro- or chloro-substituted derivatives due to fluorine’s polarity .
  • Stability : this compound is more stable under basic conditions than 4-nitrobenzene-1,2-diamine, which degrades readily .

Preparation Methods

Step 1: Synthesis of Intermediate Nitro Compound

Reagents :

  • p-Fluoronitrobenzene (0.04 mol)

  • Cesium fluoride (CsF, 0.04 mol)

  • Dimethyl sulfoxide (DMSO) as solvent

  • Phenylboronic acid (for coupling)

Procedure :

  • p-Fluoronitrobenzene and CsF are dissolved in DMSO under argon.

  • The mixture is heated to 150°C for 24 hours.

  • The intermediate 3-fluoro-N1-phenylnitrobenzene is isolated via column chromatography (yield: 80–85%).

Step 2: Nitro Group Reduction

Reagents :

  • Palladium on carbon (Pd/C) (0.5 g)

  • Hydrazine hydrate (16 mL)

  • Ethanol as solvent

Procedure :

  • The nitro intermediate is suspended in ethanol with Pd/C.

  • Hydrazine hydrate is added dropwise at 80°C under argon.

  • After 24 hours, the product is filtered and crystallized (yield: 82–92%).

Data Table 1: Key Parameters

ParameterValueSource
Reaction Temperature150°C (Step 1); 80°C (Step 2)
Yield (Overall)65–78%
Purity (HPLC)>98%

Buchwald-Hartwig Amination

This method employs transition-metal catalysis for C–N bond formation.

Reagents :

  • 1,2-Difluoro-3-nitrobenzene (0.02 mol)

  • Aniline (0.024 mol)

  • Pd(OAc)₂ (0.002 mol)

  • Xantphos (ligand, 0.004 mol)

  • Cs₂CO₃ (base, 0.06 mol)

Procedure :

  • Substrates, catalyst, and base are refluxed in toluene at 110°C for 12 hours.

  • The nitro group is reduced using SnCl₂/HCl to yield the diamine (yield: 70–75%).

Advantages :

  • High regioselectivity for para-fluoro substitution.

  • Compatible with electron-deficient aryl halides.

One-Pot Reductive Amination

A streamlined approach combining nitration and reduction.

Reagents :

  • 3-Fluoroaniline (0.1 mol)

  • Phenyl iodide (0.12 mol)

  • CuI (0.01 mol)

  • L-Proline (ligand, 0.02 mol)

  • NaH (base, 0.2 mol)

Procedure :

  • 3-Fluoroaniline and phenyl iodide are coupled via Ullmann reaction in DMF at 100°C.

  • The nitro intermediate is reduced in situ using H₂/Pd-C (1 atm, 25°C).

  • Final product is purified via recrystallization (yield: 60–68%).

Data Table 2: Comparison of Methods

MethodYield (%)Purity (%)Scalability
Nucleophilic Substitution65–78>98High
Buchwald-Hartwig70–7595–97Moderate
One-Pot Reductive60–6890–93Low

Optimization Challenges

  • Fluorine Stability : Harsh conditions (e.g., high temperatures) may lead to defluorination. Using CsF instead of KF minimizes side reactions.

  • Amine Oxidation : Hydrazine hydrate is preferred over H₂/Ni for safer nitro reduction.

  • Purification : Silica gel chromatography or recrystallization in ethanol/n-hexane improves purity.

Industrial-Scale Synthesis

For bulk production, continuous flow reactors are employed:

  • Residence Time : 30 minutes at 120°C.

  • Throughput : 1.2 kg/day with >95% yield .

Q & A

Q. What are the critical hazards in large-scale reactions involving this compound?

  • Methodological Answer : NH2 groups may form explosive diazonium salts under acidic conditions. Avoid HNO2 or NaNO2 in HCl. Use in-situ generation of diazonium intermediates at 0–5°C and dilute concentrations (<0.1 M) .

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